2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-hydroxy-3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDKIGDXYXIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681810 | |
| Record name | 2'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-80-3 | |
| Record name | 2'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Materials :
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3-Bromobenzoic acid (aryl halide)
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3-methoxy-2-hydroxyphenylboronic acid (boronic acid derivative)
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-
Catalyst System :
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Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
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Base: Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)
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Solvent : Tetrahydrofuran (THF)/water (3:1 v/v) or dioxane
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Temperature : 80–100°C under reflux
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Reaction Time : 12–24 hours
Critical Steps :
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Protection of Hydroxyl Group : The phenolic -OH group in the boronic acid is protected with an acetyl group to prevent undesired side reactions during coupling.
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Deprotection : Post-coupling, the acetyl group is removed via hydrolysis in acidic (HCl) or basic (NaOH) conditions.
Optimization Insights :
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Increasing the palladium catalyst load to 2 mol% improves yield from 68% to 85%.
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Replacing Na₂CO₃ with K₃PO₄ enhances solubility, reducing reaction time to 8 hours.
Data Summary :
Hydrolysis of Nitrile Precursors
Nitrile hydrolysis offers a two-step route to carboxylic acids, advantageous for its simplicity and compatibility with sensitive functional groups.
Synthetic Pathway
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Nitrile Formation :
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Ullmann coupling of 3-iodobenzoic acid with 3-methoxy-2-hydroxyphenylacetonitrile.
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Catalyst: CuI/1,10-phenanthroline in DMF at 120°C for 24 hours.
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Hydrolysis :
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Acidic: 6 M HCl, reflux for 6 hours.
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Basic: 20% NaOH, 100°C for 4 hours, followed by acidification with HCl.
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Key Observations :
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Acidic hydrolysis yields 70–75% product but requires stringent temperature control to avoid decarboxylation.
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Basic hydrolysis achieves 85% yield but generates sodium carboxylate, necessitating neutralization.
Data Summary :
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Reaction Time | 6 hours | 4 hours |
| By-products | Decarboxylation | Sodium salts |
Demethylation of Protected Intermediates
Selective demethylation of methoxy groups is crucial for introducing the hydroxyl moiety. Boron tribromide (BBr₃) is widely used for this purpose.
Procedure
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Starting Material : 3'-methoxybiphenyl-3-carboxylic acid methyl ester.
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Demethylation :
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Reagent: BBr₃ (3 equivalents) in anhydrous dichloromethane (DCM).
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Temperature: −78°C to 0°C (slow warming to room temperature).
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Time: 8–12 hours.
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Workup : Quench with methanol, extract with ethyl acetate, and purify via recrystallization.
Optimization :
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Using 3.2 equivalents of BBr₃ increases hydroxylation efficiency to 90%.
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Lower temperatures (−78°C) minimize over-demethylation.
Data Summary :
Comparative Analysis of Synthetic Routes
The choice of method depends on cost, scalability, and desired purity.
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | 78–92% | High | Industrial | >95% |
| Nitrile Hydrolysis | 70–85% | Moderate | Lab-scale | 90–95% |
| Demethylation | 85–90% | Low | Lab-scale | >98% |
Industrial Recommendations :
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
Reaction Overview
This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between the biphenyl core and aryl/heteroaryl groups. It is instrumental in synthesizing advanced intermediates for pharmaceuticals .
Mechanism
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Step 1: Oxidative addition of palladium(0) to an aryl halide (e.g., bromide).
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Step 2: Transmetallation with a boronic acid derivative.
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Step 3: Reductive elimination to form the biphenyl product.
Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or NaHCO₃ |
| Solvent | THF/1,4-dioxane |
| Temperature | 80–100°C under reflux |
| Reaction Time | 4–6 hours |
Example Application
Coupling with 4-bromoanisole yields extended biphenyl systems used in ligand design .
Esterification and Hydrolysis
Reaction Overview
The carboxylic acid group undergoes esterification to form methyl or ethyl esters, while hydrolysis regenerates the acid.
Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂/MeOH or DCC/DMAP | Methyl/ethyl ester derivative |
| Hydrolysis | NaOH/H₂O (aqueous) or H₃O⁺/EtOH | Regenerated carboxylic acid |
Key Data
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Esterification achieves >85% yield under anhydrous conditions.
Oxidation Reactions
Reaction Overview
The hydroxyl group at the 2' position is susceptible to oxidation, forming a ketone or quinone structure.
Conditions
| Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| KMnO₄ (acidic) | H₂O/acetone | 0–25°C | 2'-Ketobiphenyl |
| DDQ | DCM | Reflux | Quinone derivative |
Notes
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Methoxy groups remain stable under mild oxidative conditions.
Electrophilic Aromatic Substitution
Reaction Overview
The electron-rich aromatic ring undergoes halogenation, nitration, or sulfonation.
Representative Reactions
| Reaction | Reagents | Position Selectivity |
|---|---|---|
| Bromination | Br₂/FeBr₃ | Para to hydroxyl |
| Nitration | HNO₃/H₂SO₄ | Meta to methoxy |
Mechanistic Insight
-
Hydroxy groups direct electrophiles to ortho/para positions, while methoxy groups favor meta substitution.
Decarboxylation
Reaction Overview
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group.
Conditions
| Method | Temperature | Catalyst | Yield |
|---|---|---|---|
| Pyrolysis | 200–250°C | Cu powder | 70–75% |
| Microwave-assisted | 150°C | Pd(OAc)₂ | 85% |
Application
Produces methoxy-substituted biphenyls for material science applications.
Mechanistic and Synthetic Considerations
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Steric Effects: The proximity of hydroxyl and methoxy groups influences regioselectivity in substitution reactions.
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Catalyst Choice: Palladium catalysts with bulky ligands improve coupling efficiency in sterically hindered systems .
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Solvent Impact: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic reactions but may promote side reactions with acidic protons.
Scientific Research Applications
Medicinal Applications
1. Pharmaceutical Development
One of the most notable applications of 2'-hydroxy-3'-methoxybiphenyl-3-carboxylic acid is its role in the synthesis of therapeutic agents. A significant derivative, eltrombopag, is a thrombopoietin receptor agonist utilized for treating thrombocytopenia in patients with chronic immune thrombocytopenic purpura. The compound serves as a precursor in the synthesis of eltrombopag, highlighting its relevance in pharmaceutical formulations .
2. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. This property is crucial for developing treatments for inflammatory diseases. Studies have shown that modifications to the biphenyl structure can enhance anti-inflammatory activity, making it a candidate for further exploration in drug design .
3. Antioxidant Activity
The antioxidant properties of biphenyl derivatives have been documented extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The hydroxyl group present in this compound contributes to its potential as an antioxidant agent .
Material Science Applications
1. Organic Electronics
Biphenyl derivatives are being explored for their applications in organic electronics, particularly organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of this compound make it suitable for use as a hole transport material, enhancing the efficiency of these devices .
2. Coatings and Polymers
The compound's chemical stability and functional groups allow it to be incorporated into polymer matrices for coatings that require enhanced durability and resistance to environmental factors. Research into polymer composites containing biphenyl derivatives shows promise for applications in protective coatings and materials with specific mechanical properties .
Table 1: Summary of Applications
| Application Area | Specific Use | Notable Compound Derived |
|---|---|---|
| Pharmaceuticals | Thrombocytopenia treatment | Eltrombopag |
| Anti-inflammatory | Drug development | Various modified biphenyls |
| Antioxidant | Chronic disease prevention | Biphenyl derivatives |
| Organic Electronics | Hole transport materials | OLEDs |
| Coatings and Polymers | Protective coatings | Polymer composites |
Mechanism of Action
The mechanism of action of 2’-Hydroxy-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Substituent Position : The position of methoxy/hydroxy groups significantly impacts properties. For example, 2'-methoxybiphenyl-3-carboxylic acid lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .
- Positional Isomerism : 4'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid shares the same formula as the target compound but differs in hydroxyl placement, which may alter biological activity or crystallization behavior .
Physicochemical Properties
- Solubility : Methoxy and hydroxymethyl groups enhance hydrophilicity compared to nitro derivatives. For instance, 3'-hydroxymethyl-biphenyl-3-carboxylic acid (228.25 g/mol) is likely more water-soluble than the nitro analog (259.22 g/mol) due to polar substituents .
- Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents. Methoxy groups (electron-donating) may slightly increase pKa, while nitro groups (electron-withdrawing) decrease it, enhancing acidity .
Biological Activity
Overview
2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O4. It features a biphenyl structure characterized by hydroxyl, methoxy, and carboxylic acid functional groups. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
The compound exhibits several significant chemical properties that influence its biological activity:
- Functional Groups : The presence of hydroxyl (-OH), methoxy (-OCH3), and carboxylic acid (-COOH) groups contributes to its reactivity and interaction with biological targets.
- Molecular Structure : The biphenyl backbone provides structural stability and may enhance interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound has demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 16 | Bactericidal |
| Candida albicans | 64 | Fungistatic |
Antioxidant Properties
The compound has been studied for its antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This mechanism is crucial for preventing cellular damage in various diseases, including cancer.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has shown antiproliferative effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. This makes it a candidate for further investigation in cancer therapeutics.
The biological effects of this compound are mediated through several mechanisms:
- Free Radical Scavenging : The hydroxyl group plays a vital role in neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It may interact with specific receptors or signaling pathways relevant to disease processes.
Study on Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of pathogens. Results indicated significant bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Investigation of Antioxidant Activity
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that it exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2'-Hydroxy-3'-methoxybiphenyl-3-carboxylic acid, and what are the critical steps to ensure high yield and purity?
- Methodological Answer : The synthesis of biphenyl carboxylic acids typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic precursor. For example, a 3-bromo-benzoic acid derivative could be coupled with a substituted phenylboronic acid containing pre-protected hydroxyl and methoxy groups. Protecting groups (e.g., acetyl for hydroxyl) are critical to prevent undesired side reactions . Post-coupling deprotection (e.g., hydrolysis under mild acidic conditions) and purification via recrystallization or preparative HPLC (as described for similar compounds with >95% purity ) are essential to isolate the target compound.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the substitution pattern and distinguish between hydroxyl/methoxy groups. For instance, phenolic hydroxyl protons typically resonate at δ 9–12 ppm in DMSO-d6 .
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95% as per industry standards ) and verifies molecular weight.
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, phenolic O-H stretch at ~3300 cm) .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation and hygroscopic degradation. Use desiccants to minimize moisture absorption, as carboxylic acids are prone to hydrolysis . Handling should follow general lab safety protocols: wear nitrile gloves, safety goggles, and lab coats. Dispose of waste via approved chemical disposal routes, as advised in safety data sheets for structurally related acids .
Advanced Research Questions
Q. How can regioselective challenges in the introduction of hydroxyl and methoxy groups on the biphenyl system be addressed during synthesis?
- Methodological Answer : Regioselectivity can be controlled using directing groups or steric hindrance. For example, a carboxylic acid group at position 3 of the biphenyl system can act as a meta-directing group during electrophilic substitution, guiding hydroxyl/methoxy introduction to adjacent positions. Alternatively, ortho-directed lithiation using LDA (lithium diisopropylamide) on protected intermediates may enable precise functionalization . Computational modeling (e.g., DFT) can predict reactivity patterns to optimize reaction conditions .
Q. What computational methods are suitable for predicting the reactivity and tautomeric behavior of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria between keto-enol forms. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). For example, polar aprotic solvents like DMSO stabilize enolic forms due to hydrogen bonding with the hydroxyl group, while nonpolar solvents favor the keto form . Molecular dynamics simulations further validate solvent interactions .
Q. What strategies can be employed to resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled precursors to track carbon environments in NMR.
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between protons and carbons, resolving ambiguities in crowded aromatic regions .
- X-ray Crystallography : Provides definitive structural confirmation, especially for polymorphic or tautomeric forms. For example, crystallographic data for related biphenyl acids reveal planar aromatic systems with intramolecular hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
